molecular formula C21H20ClN3O3S B2975876 N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide CAS No. 385417-83-4

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2975876
CAS No.: 385417-83-4
M. Wt: 429.92
InChI Key: VODKPBVZVGMILS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a cyano-substituted tetrahydroquinoline moiety, linked via a sulfanylacetamide bridge. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Attachment of the Sulfanylacetamide Linker: This step involves the reaction of the cyano-substituted tetrahydroquinoline with a chloroacetamide derivative under basic conditions to form the sulfanylacetamide linkage.

    Final Coupling with the Chlorinated Methoxyphenyl Group: The final step involves coupling the intermediate with 5-chloro-2-methoxyaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a lead compound in drug discovery due to its potential pharmacological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for further biological evaluation.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural components are reminiscent of pharmacophores found in various drugs, suggesting it might exhibit bioactivity against certain diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The cyano and sulfanyl groups might play crucial roles in binding to the target site, while the tetrahydroquinoline core could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide: Lacks the 7,7-dimethyl and 5-oxo groups.

    N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxoquinolin-2-yl)sulfanyl]acetamide: Lacks the tetrahydro structure.

Uniqueness

The presence of the 7,7-dimethyl and 5-oxo groups in the tetrahydroquinoline ring distinguishes N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide from its analogs. These groups could influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-21(2)8-16-14(17(26)9-21)6-12(10-23)20(25-16)29-11-19(27)24-15-7-13(22)4-5-18(15)28-3/h4-7H,8-9,11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKPBVZVGMILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C#N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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